N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide
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Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a wide range of biological activities and are the basis for several groups of drugs, including sulfa drugs. The structure also suggests that it is a heterocyclic compound, which are often found in a wide range of products, including pharmaceuticals and dyestuffs .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Sulfonamides, for example, can participate in reactions like hydrolysis, reduction, and conjugation .Scientific Research Applications
Novel Synthesis Methods
- A novel one-pot multicomponent reaction involving 2-aminophenols and Meldrum's acid led to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This method offers good to excellent yields at ambient temperature (Shaabani et al., 2010).
Construction of Rare Heterocyclic Systems
- Dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines were synthesized through a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process. This method produces pyrazolo-fused dibenzo[b,f][1,4]oxazepines as a single regioisomer (Sapegin et al., 2012).
Synthesis of Derivatives with Analgesic Activity
- The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones demonstrated moderate analgesic activity in the 11-phenyl derivative (Matsuo et al., 1986).
Synthesis of Benzimidazole Fused-1,4-Oxazepines
- Novel benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized. The molecular structures were confirmed using X-ray diffraction, NBO method, and MEP map. These compounds have potential for nonlinear optical applications (Almansour et al., 2016).
Asymmetric Synthesis Creating Stereocenters
- An organocatalyzed asymmetric Mannich reaction between 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines was developed. This method provides chiral tetrasubstituted C‒F stereocenters with high yields and enantioselectivity (Li et al., 2019).
Novel Scaffolds for Drug Discovery
- Syntheses of novel tricyclic scaffolds were reported, incorporating a pyranose ring with 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one and related heterocycles. These structures are suitable for selective derivatization (Abrous et al., 2001).
Carbonic Anhydrase Inhibitors Synthesis
- Novel [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases. This process utilized primary sulfonamide functionality for enzyme prosthetic zinc-binding (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-17(2)9-25-14-5-4-11(8-13(14)20-16(17)22)21-26(23,24)15-6-3-10(18)7-12(15)19/h3-8,21H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVYQBAKLFFIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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